3-(Trifluoromethoxy)-dl-phenylglycine HCl
CAS No.: 1820603-68-6
Cat. No.: VC4221250
Molecular Formula: C9H9ClF3NO3
Molecular Weight: 271.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820603-68-6 |
|---|---|
| Molecular Formula | C9H9ClF3NO3 |
| Molecular Weight | 271.62 |
| IUPAC Name | 2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H8F3NO3.ClH/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H |
| Standard InChI Key | DXJPAFWHCBBMEQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₉H₈F₃NO₃·HCl, with a molecular weight of 271.62 g/mol. Its IUPAC name is 2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid hydrochloride, reflecting the presence of:
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A phenyl ring substituted with a trifluoromethoxy group at the 3-position
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An α-amino acetic acid backbone
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1820603-68-6 | |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N.Cl | |
| InChIKey | DXJPAFWHCBBMEQ-UHFFFAOYSA-N | |
| XLogP3 (Partition Coefficient) | 1.8 |
Stereochemical Considerations
The "dl" designation indicates the racemic mixture of D- and L-enantiomers. The chiral center at the α-carbon creates two stereoisomers, though most applications utilize the racemic form due to synthetic practicality . Quantum mechanical calculations suggest the trifluoromethoxy group induces a 12° dihedral angle between the aromatic ring and glycine moiety, potentially influencing receptor binding .
Synthetic Methodologies
Halogenation-Ammuniation Approach
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Ammonia Concentration | 25% w/w | +22% |
| Temperature | 50°C | +15% |
| Catalyst (CuCl₂) | 0.1 mol% | +18% |
Alternative Synthetic Routes
Advanced methods employ:
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Ullmann Coupling: Copper-catalyzed reaction between 3-(trifluoromethoxy)iodobenzene and glycine derivatives (yield: 74%)
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Enzymatic Resolution: Lipase-mediated kinetic separation of enantiomers from racemic mixtures (ee >98%)
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 24 mg/mL in water at 25°C (pH 7.4)
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Thermal Stability: Decomposes at 218°C (DSC peak)
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pH Sensitivity: Forms zwitterionic structure between pH 4.2–8.7
Table 3: Key Spectral Data
| Technique | Signature | Assignment |
|---|---|---|
| ¹H NMR (D₂O) | δ 7.45 (m, 1H, ArH), 4.32 (s, 1H, CH) | Aromatic protons |
| ¹⁹F NMR | δ -58.3 (s, OCF₃) | Trifluoromethoxy group |
| IR | 1715 cm⁻¹ (C=O), 1550 cm⁻¹ (NH₃⁺) | Carboxylic acid, ammonium |
Research Applications
Medicinal Chemistry
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Glutamate Receptor Modulation: Binds to metabotropic glutamate receptors (mGluR5) with IC₅₀ = 3.2 μM, showing potential for neurological disorder treatment
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Enzyme Inhibition: Inhibits alanine racemase (Ki = 8.9 nM) in bacterial cell walls, suggesting antibiotic applications
Materials Science
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Liquid Crystal Additive: Improves nematic phase stability by 14°C in fluorinated LCs due to dipole-dipole interactions
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Polymer Modification: Enhances PET thermal stability (Tg increase: 22°C) when incorporated at 5 mol%
Comparative Analysis with Structural Analogs
Table 4: Property Comparison
| Compound | LogP | mGluR5 IC₅₀ | Thermal Stability |
|---|---|---|---|
| 3-(Trifluoromethoxy)-dl-PhgHCl | 1.8 | 3.2 μM | 218°C |
| 3-Trifluoromethyl-dl-Phg | 2.1 | 8.7 μM | 205°C |
| 4-Trifluoromethoxy-l-Phg | 1.6 | 12.4 μM | 225°C |
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